molecular formula C20H20N4O3 B2562998 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 1798543-35-7

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2562998
CAS No.: 1798543-35-7
M. Wt: 364.405
InChI Key: ITIOTCWSLLRZGC-UHFFFAOYSA-N
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Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-20(18-14-6-2-4-8-16(14)26-23-18)21-15-7-3-1-5-13(15)11-17-22-19(24-27-17)12-9-10-12/h1,3,5,7,12H,2,4,6,8-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIOTCWSLLRZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups including:

  • Cyclopropyl group
  • Oxadiazole ring
  • Tetrahydrobenzo[d]isoxazole moiety

These structural components contribute to its unique pharmacological profile.

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
5aMCF-70.12Induction of apoptosis via p53 activation
5bA5490.75Inhibition of cell proliferation
5cHeLa1.50Apoptotic pathway activation

Antimicrobial Activity

The compound's oxadiazole moiety has also been linked to antimicrobial properties. Studies have shown that oxadiazole derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)Activity Level
3aStaphylococcus aureus25Strong (+ + +)
3bEscherichia coli50Moderate (+ +)
4aPseudomonas aeruginosa>75Inactive (+)

The biological activity of this compound is believed to involve several mechanisms:

  • Induction of Apoptosis : It has been observed that compounds induce apoptosis in cancer cells by activating pathways involving p53 and caspases .
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and survival .
  • Antimicrobial Mechanisms : The presence of electron-withdrawing groups enhances the interaction with bacterial cell membranes leading to increased permeability and cell death .

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the cytotoxic effects of a series of oxadiazole derivatives on MCF-7 cells. The results indicated that modifications in the phenyl ring significantly altered biological potency, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of oxadiazole derivatives against clinical isolates. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents .

Q & A

Q. What are the standard protocols for synthesizing N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:
  • Oxadiazole Ring Formation : Cyclization of precursors like α-haloketones and amides under acidic/basic conditions (e.g., KCl and Oxone® in water for oxazole intermediates) .
  • Coupling Reactions : Amide bond formation between the oxadiazole and tetrahydrobenzoisoxazole moieties using coupling agents like HBTU with DIPEA in DMF .
  • Purification : Automated flash chromatography (silica gel) and recrystallization (e.g., MeOH/2-propanol/ethyl acetate mixtures) to isolate the final product .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Proton and carbon NMR analyze substituent positions (e.g., cyclopropyl, oxadiazole, and phenyl groups) and confirm regiochemistry .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used for initial biological activity screening?

  • Methodological Answer :
  • Antimicrobial Testing : Agar diffusion or microdilution assays against bacterial/fungal strains to determine MIC (Minimum Inhibitory Concentration) .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like kinases or proteases .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or activity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates thermodynamic parameters (e.g., reaction energy barriers) using hybrid functionals (e.g., B3LYP) to predict cyclization efficiency .
  • Molecular Docking : Screens binding affinities to biological targets (e.g., ATP-binding pockets) using software like AutoDock .
  • QSAR Modeling : Correlates substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity to guide structural modifications .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations) to exclude solvent interference .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Target-Specific Profiling : Employ CRISPR-edited cell lines to isolate off-target effects .

Q. What strategies improve yield in multi-step synthesis?

  • Methodological Answer :
  • Intermediate Stabilization : Protect reactive groups (e.g., amides) with tert-butoxycarbonyl (Boc) during cyclopropane functionalization .
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance reaction rates .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with methyl or phenyl groups) .
  • Bioisosteric Replacement : Substitute oxadiazole with thiadiazole or triazole to assess pharmacophore flexibility .
  • Pharmacokinetic Profiling : Compare logP, solubility, and metabolic stability to link structural changes to ADME properties .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for high-throughput screening data?

  • Methodological Answer :
  • Z’-Factor Analysis : Evaluates assay robustness (Z’ > 0.5 indicates high reliability) .
  • Hierarchical Clustering : Groups compounds by activity patterns to identify promising leads .
  • False Discovery Rate (FDR) Control : Adjust p-values using Benjamini-Hochberg correction to minimize false positives .

Q. How to validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of target proteins upon compound binding .
  • Pull-Down Assays : Use biotinylated probes or click chemistry to isolate compound-protein complexes .
  • BRET/FRET Imaging : Quantifies real-time interactions in live cells .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally similar isoxazole derivatives?

  • Methodological Answer :
  • Thermodynamic Solubility : Compare using shake-flask methods with HPLC quantification .
  • Crystallography : Resolve 3D structures to analyze steric effects (e.g., cyclopropyl vs. bulkier substituents) .
  • In Silico Profiling : Use Schrödinger’s Phase to predict binding modes relative to analogs .

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